2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-17-8-6-15(7-9-17)18-11-20(26)24(14-23-18)13-19(25)22-12-16-5-3-4-10-21-16/h3-11,14H,2,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGXFUQUIRHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide is a member of the pyrimidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidinone core with various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and autoimmune disorders .
- Antioxidant Activity : The presence of the ethoxy and pyridine groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Modulation of Signaling Pathways : The compound can influence several signaling pathways by interacting with receptors or proteins involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. In vitro studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Properties
Studies have explored the anticancer potential of pyrimidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound's ability to inhibit MPO suggests a role in reducing inflammation. This is particularly relevant in conditions like cardiovascular diseases and autoimmune disorders where MPO is known to play a detrimental role .
Case Studies
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide exhibit significant anticancer properties. The dihydropyrimidine scaffold is known for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial cell membranes, leading to disruption and subsequent cell death. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of similar compounds has provided insights into optimizing efficacy and reducing toxicity. Variations in substituents on the pyrimidine ring have been systematically studied to enhance biological activity while minimizing adverse effects .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. |
| Study 2 | Assess antimicrobial activity | Showed effective inhibition of E. coli and S. aureus growth at concentrations as low as 25 µg/mL. |
| Study 3 | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Core Modifications
a. Quinazolinone Hybrids () Compounds 8–12 in replace the dihydropyrimidinone core with a quinazolin-4-one/3-cyanopyridin-2-one hybrid. These compounds, such as N-(4-(5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (8), exhibit higher molecular weights (563.63–612.50 g/mol) and melting points (>300°C) due to the fused quinazolinone system. Their substituents (e.g., methoxy, chloro, bromo) enhance lipophilicity compared to the target compound’s ethoxy group .
b. Thioether-Linked Pyrimidinones (–7) Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) replace the oxygen in the acetamide linkage with a sulfur atom. This substitution reduces melting points (196–224°C) and may alter binding interactions in biological targets due to sulfur’s larger atomic radius .
2.2. Substituent Variations
a. Pyridinylmethyl vs. Benzodioxolylmethyl () The analog N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058461-50-9) replaces the pyridinylmethyl group with a benzodioxolylmethyl moiety.
b. Morpholine-Substituted Pyrimidinones () 2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS 1251553-59-9) introduces a morpholine ring at position 2 of the pyrimidinone core. This polar group lowers molecular weight (356.4 g/mol) and may enhance solubility, though the 4-methylphenyl acetamide substituent reduces steric bulk compared to the target’s ethoxyphenyl .
c. Piperidinylmethyl-Pyridine Derivatives () 2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234946-28-1) replaces the pyrimidinone core with a simpler acetamide backbone. Its piperidine-pyridine hybrid side chain (MW 353.5 g/mol) introduces conformational flexibility, which could impact receptor binding kinetics .
2.3. Physicochemical Properties
Preparation Methods
Biginelli Reaction Modifications
The pyrimidinone scaffold is synthesized via a modified Biginelli reaction , utilizing:
-
4-Ethoxybenzaldehyde (1.0 equiv),
-
Ethyl acetoacetate (1.0 equiv),
-
Urea (1.5 equiv),
Mechanism:
Characterization Data:
Synthesis of the Acetamide Side Chain
Nucleophilic Substitution
The N-(pyridin-2-ylmethyl)acetamide side chain is prepared via:
-
2-Aminomethylpyridine (1.0 equiv),
-
Chloroacetyl chloride (1.1 equiv),
Workup:
-
Quench with triethylamine hydroxide.
-
Acidify to pH 2–3 with HCl.
Coupling Reactions
Amidation of Pyrimidinone
The pyrimidinone core is functionalized via:
-
4-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine (1.0 equiv),
-
N-(Pyridin-2-ylmethyl)acetamide (1.1 equiv),
Optimization:
-
Solvent : Dry acetone minimizes hydrolysis.
-
Catalyst : KCO enhances nucleophilicity of the pyrimidinone nitrogen.
Optimization and Characterization
Yield Improvement Strategies
Analytical Validation
Challenges and Solutions
Byproduct Formation
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step protocols, including condensation of the dihydropyrimidinone core with the ethoxyphenyl group, followed by acylation to introduce the pyridinylmethyl acetamide moiety. Key parameters include:
- Temperature control : Reactions often require 60–80°C for cyclization steps to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate nucleophilic substitutions . Yield optimization can be achieved via Design of Experiments (DoE) to test variables like stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming the dihydropyrimidinone ring (δ 5.9–6.2 ppm for H-5) and acetamide linkage (δ 2.1–2.3 ppm for CH₃) .
- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH groups (~3300 cm⁻¹) .
- HPLC-MS : Ensures purity (>95%) and identifies byproducts via retention time and mass-to-charge ratio (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₄O₃: 376.17) .
Q. What structural features govern its stability under varying pH and temperature conditions?
- pH sensitivity : The dihydropyrimidinone ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Thermal stability : Decomposition occurs above 150°C; storage at –20°C in inert atmospheres (N₂ or Ar) is recommended .
- Light sensitivity : The ethoxyphenyl group may undergo photodegradation, necessitating amber vials for storage .
Q. How can solubility be enhanced for in vitro assays?
- Co-solvents : Use DMSO (≤5% v/v) for stock solutions, diluted in PBS or cell culture media .
- Surfactants : Polysorbate-80 (0.1%) improves aqueous dispersion without denaturing proteins .
- Salt forms : Synthesize hydrochloride or sodium salts to increase polarity .
Advanced Research Questions
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases) .
- QSAR models : Train algorithms on pyrimidinone derivatives to correlate substituents (e.g., ethoxy vs. methoxy groups) with bioactivity .
- MD simulations : Assess conformational stability of the acetamide linker in lipid bilayers for membrane permeability predictions .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability tests : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
Q. What methodologies address instability during long-term pharmacological studies?
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for reconstitution before use .
- Prodrug design : Mask the labile dihydropyrimidinone ring with ester or carbamate prodrugs .
- Real-time stability monitoring : Use Raman spectroscopy to detect crystallinity changes during storage .
Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be systematically evaluated?
- In vitro ADME :
- Caco-2 assays : Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .
- In vivo studies :
- Rodent models : Administer IV/PO doses (10 mg/kg) and collect plasma for LC-MS/MS analysis .
- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) to track accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
